1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a tertiary amine-containing compound with a pyrrolidine backbone substituted at the 1-position by a 2-chloroethanone group and at the 2-position by a benzyl-cyclopropyl-amino-methyl moiety. Its molecular formula is C₁₇H₂₂ClN₂O, and it is classified as a heterocyclic compound due to the pyrrolidine ring. The compound was previously available through CymitQuimica (Ref: 10-F084239) but has been discontinued .
Properties
IUPAC Name |
1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-11-17(21)20-10-4-7-16(20)13-19(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGRBXBUXRFIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the Benzylamine Moiety: This step involves the nucleophilic substitution of a benzylamine derivative onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrolidine- and piperidine-derived tertiary amines with chloroethanone substituents. Below is a detailed comparison with key analogs, highlighting structural variations, physicochemical properties, and availability.
Table 1: Structural and Functional Comparison
Key Observations:
Cyclopropane’s ring strain may also influence receptor binding kinetics. Benzyl is a conserved moiety across analogs, likely contributing to lipophilicity and aromatic interactions in biological systems.
Ring System Differences: Pyrrolidine vs. Piperidine: Piperidine analogs (e.g., 1-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone) exhibit a six-membered ring, which may alter conformational flexibility compared to the five-membered pyrrolidine backbone .
Physicochemical Properties :
- The molecular weight ranges from 294.82 g/mol (piperidine-ethyl analog) to ~305 g/mol (piperidine-cyclopropyl analog). Increased molecular weight in cyclopropyl-containing compounds correlates with higher hydrophobicity .
Research Findings and Implications
While direct pharmacological data for the target compound are absent, insights can be inferred from related tertiary amines:
- Role of Tertiary Amines : Compounds like these are often explored as kappa opioid receptor (KOR) antagonists or intermediates for CNS-targeting drugs. For example, JDTic (a structurally distinct KOR antagonist) demonstrates long-acting effects via c-Jun N-terminal kinase (JNK) activation .
- Stereochemical Sensitivity: The (R) and (S) configurations in analogs (e.g., 1-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone) suggest enantioselective biological activity, a critical factor in drug design .
Biological Activity
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a molecular formula of C17H26ClN2O and features a unique structure that contributes to its biological properties. The presence of a chloro group, along with the pyrrolidine and benzyl-cyclopropyl moieties, plays a crucial role in its interaction with biological targets.
Synthesis
The synthesis of 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves multiple steps:
- Formation of the Benzyl-Cyclopropyl-Amino Intermediate : The reaction between benzyl chloride and cyclopropylamine under basic conditions.
- Alkylation with Pyrrolidine : The intermediate is reacted with pyrrolidine using an appropriate alkylating agent.
- Chlorination : The final step involves introducing the chloro group to form the target compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting metabolism and growth in target organisms.
- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways critical for cellular function.
Antimicrobial Activity
Research indicates significant antimicrobial properties against various pathogens. A study demonstrated that derivatives of pyrrolidine, including compounds similar to 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone, exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | 150 µg/mL |
| Pseudomonas aeruginosa | 125 µg/mL |
These results suggest that the compound could be explored as a potential therapeutic agent against resistant bacterial strains.
Case Studies
- Antibacterial Activity : In vitro tests showed that derivatives of the compound significantly inhibited the growth of Bacillus subtilis and multi-drug resistant S. aureus, indicating its potential as an antibacterial agent.
- Antifungal Properties : Another study highlighted the antifungal activity against common fungi, suggesting broader applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
